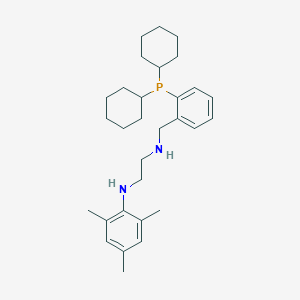![molecular formula C7H4BrNOS B12868818 2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
2-Bromobenzo[d]oxazole-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromobenzo[d]oxazole-4-thiol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-4-thiol typically involves the reaction of 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide. The resulting mixture is then refluxed at 65°C for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions: 2-Bromobenzo[d]oxazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrogenated benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Bromobenzo[d]oxazole-4-thiol is primarily attributed to its ability to interact with biological macromolecules. The thiol group can form covalent bonds with proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further enhancing the compound’s biological activity .
類似化合物との比較
Benzo[d]thiazole-2-thiol: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzo[d]oxazole-2-thiol: Lacks the bromine atom but has similar biological activities.
Uniqueness: 2-Bromobenzo[d]oxazole-4-thiol stands out due to the presence of both a bromine atom and a thiol group, which confer unique reactivity and biological properties
特性
分子式 |
C7H4BrNOS |
|---|---|
分子量 |
230.08 g/mol |
IUPAC名 |
2-bromo-1,3-benzoxazole-4-thiol |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-6-4(10-7)2-1-3-5(6)11/h1-3,11H |
InChIキー |
ROIHYVQNRAGKFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


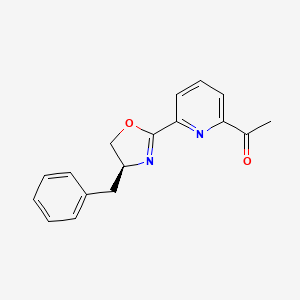
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
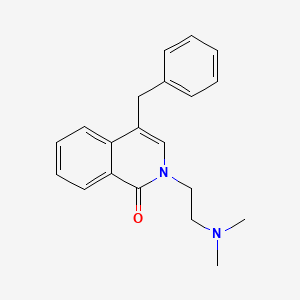
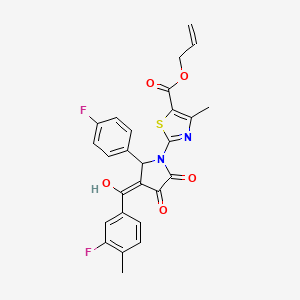
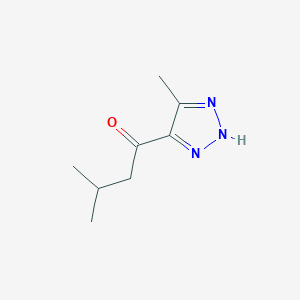


![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)

